molecular formula C8H11NO3 B6256614 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid CAS No. 1391948-29-0

1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid

Cat. No. B6256614
CAS RN: 1391948-29-0
M. Wt: 169.2
InChI Key:
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Description

1-(Prop-2-enoyl)pyrrolidine-2-carboxylic acid, also known as propranolol carboxylic acid, is an organic compound composed of a carboxylic acid and a pyrrolidine ring. It is a derivative of propranolol, which is a widely used medication for the treatment of hypertension and other cardiovascular conditions. Propranolol carboxylic acid is an important intermediate in the synthesis of propranolol, as well as other drugs and pharmaceuticals. In addition, it is a useful reagent in organic synthesis and has been used in a variety of research applications.

Scientific Research Applications

Propranolol carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid and other drugs and pharmaceuticals, as well as in organic synthesis. In addition, it has been used as a reagent in the synthesis of a variety of compounds, including polymers and heterocyclic compounds. Propranolol carboxylic acid has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the mechanism of action of drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid carboxylic acid is not completely understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and pharmaceuticals. In addition, it is believed to act as an inhibitor of certain enzymes involved in the synthesis of polymers and heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid carboxylic acid are not well understood. However, it is believed to inhibit certain enzymes involved in the metabolism of drugs and pharmaceuticals, as well as in the synthesis of polymers and heterocyclic compounds. In addition, it is believed to have some anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid carboxylic acid in laboratory experiments include its availability, low cost, and ease of use. In addition, it is a relatively non-toxic compound and has been used in a variety of research applications. However, the use of 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid carboxylic acid in laboratory experiments is limited by its low solubility in water and its instability in alkaline solutions.

Future Directions

Future research on 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid carboxylic acid should focus on elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research should focus on developing new methods for the synthesis of 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid carboxylic acid and other derivatives. Finally, research should focus on developing new applications for 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid carboxylic acid and its derivatives, such as in drug delivery systems or in the development of new drugs and pharmaceuticals.

Synthesis Methods

Propranolol carboxylic acid can be synthesized through a variety of methods. The most commonly used method is the reaction of propargyl alcohol and ethyl bromoacetate. This reaction yields a mixture of the desired product and by-products, which can be separated by column chromatography. Other methods for the synthesis of 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid carboxylic acid include the reaction of ethyl bromoacetate and 2-methyl-2-butene, and the reaction of ethyl bromoacetate and propargyl alcohol in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-pyrrolidone", "acryloyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "magnesium", "ethyl bromoacetate", "dichloromethane", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium acetate", "acetic acid" ], "Reaction": [ "2-pyrrolidone is reacted with acryloyl chloride in the presence of sodium hydroxide to form 1-(prop-2-enoyl)pyrrolidine.", "1-(prop-2-enoyl)pyrrolidine is then treated with hydrochloric acid to form the hydrochloride salt.", "The hydrochloride salt is then treated with sodium bicarbonate to form the free base.", "The free base is then reacted with magnesium in the presence of ethyl bromoacetate to form the Grignard reagent.", "The Grignard reagent is then reacted with dichloromethane to form the corresponding carboxylic acid.", "The carboxylic acid is then treated with triethylamine and N,N-dimethylformamide to form the corresponding acid chloride.", "The acid chloride is then reacted with acetic anhydride in the presence of sodium acetate to form the corresponding acetic acid derivative.", "The acetic acid derivative is then hydrolyzed with hydrochloric acid to form 1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid." ] }

CAS RN

1391948-29-0

Product Name

1-(prop-2-enoyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C8H11NO3

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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